2-(1-tert-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole 2-(1-tert-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
Brand Name: Vulcanchem
CAS No.: 918522-86-8
VCID: VC16908970
InChI: InChI=1S/C12H21NO/c1-10(2,3)12(6-7-12)9-13-11(4,5)8-14-9/h6-8H2,1-5H3
SMILES:
Molecular Formula: C12H21NO
Molecular Weight: 195.30 g/mol

2-(1-tert-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole

CAS No.: 918522-86-8

Cat. No.: VC16908970

Molecular Formula: C12H21NO

Molecular Weight: 195.30 g/mol

* For research use only. Not for human or veterinary use.

2-(1-tert-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole - 918522-86-8

Specification

CAS No. 918522-86-8
Molecular Formula C12H21NO
Molecular Weight 195.30 g/mol
IUPAC Name 2-(1-tert-butylcyclopropyl)-4,4-dimethyl-5H-1,3-oxazole
Standard InChI InChI=1S/C12H21NO/c1-10(2,3)12(6-7-12)9-13-11(4,5)8-14-9/h6-8H2,1-5H3
Standard InChI Key CNPFZRMUICNYPB-UHFFFAOYSA-N
Canonical SMILES CC1(COC(=N1)C2(CC2)C(C)(C)C)C

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound belongs to the 4,5-dihydro-1,3-oxazole class, featuring a partially saturated oxazole ring (positions 4 and 5 are single-bonded). Key substituents include:

  • A 1-tert-butylcyclopropyl group at position 2.

  • 4,4-dimethyl groups on the dihydro-oxazole ring.

This substitution introduces steric hindrance and electronic effects that influence reactivity and stability. Comparative analysis with structurally related oxazoles, such as 2-tert-butyl-4,4-dimethyl-5H-1,3-oxazole (CAS 90949-59-0), reveals similarities in molecular weight (estimated ~209 g/mol for the target compound) and hydrophobicity (LogP ≈ 2.1–2.5) .

Table 1: Comparative Physicochemical Data

Property2-(1-tert-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (Estimated)2-tert-Butyl-4,4-dimethyl-5H-1,3-oxazole
Molecular FormulaC₁₂H₂₁NOC₉H₁₇NO
Molecular Weight (g/mol)209.3155.24
LogP2.31.68
Topological Polar Surface Area21.6 Ų21.6 Ų

Synthetic Methodologies

Conventional Routes

While no direct synthesis of this compound is documented, analogous oxazoles are synthesized via Robinson-Gabriel cyclization or Fischer oxazole synthesis . For example:

  • Robinson-Gabriel Synthesis: Cyclodehydration of β-acylamino ketones using agents like polyphosphoric acid (PPA) or thionyl chloride (SOCl₂) . A related compound, 2-(4-methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole (CAS 53416-46-9), was synthesized via microwave-assisted condensation of 2-amino-2-methyl-1-propanol with 1-(4-methoxybenzoyl)-1H-1,2,3-benzotriazole, followed by SOCl₂ treatment .

Green Chemistry Approaches

Recent advances emphasize microwave irradiation and flow chemistry to enhance yield and reduce waste:

  • Microwave-Assisted Synthesis: Reaction times reduce from hours to minutes (e.g., 10 minutes at 80°C under reduced pressure) .

  • Continuous Flow Systems: Microreactors enable precise control over exothermic steps, critical for handling volatile intermediates like thionyl chloride .

Reactivity and Functionalization

Ring-Opening Reactions

The dihydro-oxazole ring undergoes selective ring-opening under acidic or basic conditions. For instance, treatment with hydrogen chloride in ethanol cleaves the ring to form β-amino alcohols, while Grignard reagents add to the carbonyl-like position .

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